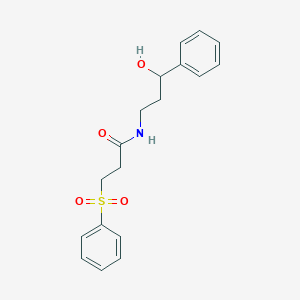

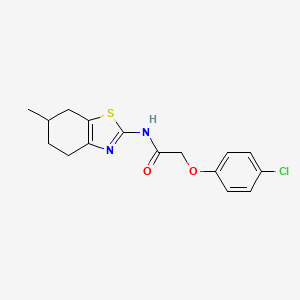

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide, also known as HPPH, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPH is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Nonnucleoside Inhibitors of Cytomegalovirus Replication

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide analogues, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), have been identified as novel selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication with excellent safety profiles. These compounds interfere with viral DNA maturation and packaging without affecting viral DNA synthesis, transcription, or translation. Mutations in viral DNA cleavage and packaging genes confer resistance to these inhibitors, underscoring their mechanism of action and potential therapeutic applications (Buerger et al., 2001).

Cross-linking Reagents in Protein Chemistry

Research on N-hydroxysulfosuccinimide esters, including those derived from N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide structures, highlights their utility as hydrophilic, membrane-impermeant protein cross-linkers. These compounds have been shown to efficiently cross-link proteins at physiological pH, demonstrating their importance in biochemical studies and potential in drug development processes (Staros, 1982).

Synthesis of 5-Alkyl-2(5H)-furanones

N-phenyl-3-(phenylsulfonyl)propanamide derivatives serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, a class of compounds with potential applications in organic synthesis and possibly as pharmacophores. The treatment of these derivatives with butyllithium leads to the formation of stable γ-hydroxy amides, which are precursors to 5-alkyl-2(5H)-furanones, demonstrating the versatility of these compounds in synthetic organic chemistry (Tanaka et al., 1984).

AMPA Receptor Potentiators

Studies on biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators have utilized microbial-based surrogate biocatalytic systems to produce mammalian metabolites of compounds such as LY451395. This approach aids in the structural characterization of metabolites, providing insights into the pharmacokinetics and metabolism of these potential therapeutic agents (Zmijewski et al., 2006).

Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug

Quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, have explored its molecular structure, steric energy, and potential interaction mechanisms with androgen receptors. Such studies contribute to a deeper understanding of the drug's action at the molecular level, aiding in the design of more effective anticancer therapies (Otuokere & Amaku, 2015).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDNKMMRXDSOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)

![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)